molecular formula C24H18ClN5O2 B2620817 3-(4-chlorophenyl)-N-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031623-74-1

3-(4-chlorophenyl)-N-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No.: B2620817
CAS No.: 1031623-74-1
M. Wt: 443.89
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Description

3-(4-chlorophenyl)-N-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including potential anticancer properties .

Preparation Methods

The synthesis of 3-(4-chlorophenyl)-N-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

3-(4-chlorophenyl)-N-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction may lead to the formation of dihydro derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets. It has been shown to inhibit the activity of histone acetyltransferase PCAF, which plays a role in gene expression and cancer progression. By binding to the active site of PCAF, the compound disrupts its function, leading to reduced cancer cell proliferation and increased apoptosis .

Comparison with Similar Compounds

Similar compounds to 3-(4-chlorophenyl)-N-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide include:

The uniqueness of this compound lies in its specific structural features and its potent inhibition of PCAF, which distinguishes it from other similar compounds.

Properties

CAS No.

1031623-74-1

Molecular Formula

C24H18ClN5O2

Molecular Weight

443.89

IUPAC Name

3-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide

InChI

InChI=1S/C24H18ClN5O2/c1-14-2-4-15(5-3-14)13-26-23(31)17-8-11-19-20(12-17)30-22(27-24(19)32)21(28-29-30)16-6-9-18(25)10-7-16/h2-12,29H,13H2,1H3,(H,26,31)

SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=C(C=C5)Cl

solubility

not available

Origin of Product

United States

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